molecular formula C13H10O2S B1312291 (E)-3-(5-Phenylthiophen-2-YL)acrylic acid CAS No. 58267-95-1

(E)-3-(5-Phenylthiophen-2-YL)acrylic acid

Cat. No. B1312291
CAS RN: 58267-95-1
M. Wt: 230.28 g/mol
InChI Key: UMDVSCUPOVDRQE-VQHVLOKHSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reagents and conditions required for these reactions.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Solar Cell Applications

  • Organic Sensitizers for Solar Cells : Studies have shown that derivatives of (E)-3-(5-Phenylthiophen-2-YL)acrylic acid, such as JK-1 and JK-2, are effective organic sensitizers in solar cells. These compounds, when anchored onto TiO2 film, have demonstrated high incident photon to current conversion efficiency. This suggests their potential in enhancing solar cell efficiency (Kim et al., 2006).

Structural and Electronic Properties

  • Polythiophene Derivatives : Research into polythiophene derivatives of (E)-3-(5-Phenylthiophen-2-YL)acrylic acid, such as poly(3-thiophene-3-yl acrylic acid), has contributed to understanding their structural and electronic properties. These studies are essential for applications in electronics and materials science (Bertran et al., 2008).

Genosensors

  • Functionalized Polythiophene for Genosensors : The synthesis of functionalized polythiophene derivatives like 3-((2′:2″,5″:2‴-terthiophene)-3″-yl) acrylic acid and their application in genosensors has been a significant area of research. These materials have shown potential in the development of label-free electrochemical genosensors (Peng et al., 2007).

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel : Studies have explored the use of photo-cross-linkable polymers derived from (E)-3-(5-Phenylthiophen-2-YL)acrylic acid for corrosion inhibition in mild steel. This research has implications for enhancing the durability and lifespan of metal structures (Baskar et al., 2014).

Optoelectronic Properties

  • Study of Optoelectronic Properties : Theoretical studies have been conducted to understand the optoelectronic properties of molecules like 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, a derivative of (E)-3-(5-Phenylthiophen-2-YL)acrylic acid. These studies are crucial for the development of new materials in optoelectronics (Fonkem et al., 2019).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards.


Future Directions

This would involve discussing potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound.


I hope this general information is helpful! If you have any other questions, feel free to ask.


properties

IUPAC Name

(E)-3-(5-phenylthiophen-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2S/c14-13(15)9-7-11-6-8-12(16-11)10-4-2-1-3-5-10/h1-9H,(H,14,15)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDVSCUPOVDRQE-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(S2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60422209
Record name (E)-3-(5-PHENYLTHIOPHEN-2-YL)ACRYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60422209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-Phenylthiophen-2-YL)acrylic acid

CAS RN

58267-95-1
Record name (E)-3-(5-PHENYLTHIOPHEN-2-YL)ACRYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60422209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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